molecular formula AlH3 B8535562 Aluminiumhydride

Aluminiumhydride

Cat. No. B8535562
M. Wt: 30.005 g/mol
InChI Key: TZHVDRMMYKWKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05208243

Procedure details

40 g of the compound obtained in stage A is reduced by means of 13.1 g of lithium and aluminum hydride.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([CH:5]1[CH2:9][N:8]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:7](=O)[CH2:6]1)=O.[Li].[H-].[Al+3].[H-].[H-]>>[CH2:10]([N:8]1[CH2:7][CH2:6][CH:5]([CH2:3][NH:2][CH3:1])[CH2:9]1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3.4.5,^1:17|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
CNC(=O)C1CC(N(C1)CC1=CC=CC=C1)=O
Step Two
Name
Quantity
13.1 g
Type
reactant
Smiles
[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[H-].[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1CC(CC1)CNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.